5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride
Overview
Description
5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride is a chemical compound with a complex structure that includes a benzoylamino group, an ethoxy group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivatives. One common synthetic route includes the following steps:
Nitration: The starting benzene compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Benzoylation: The amino group is then benzoylated to form the benzoylamino group.
Ethoxylation: An ethoxy group is introduced through an ethylation reaction.
Sulfonylation: Finally, the sulfonyl chloride group is introduced through a sulfonylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: Substitution reactions can replace the ethoxy or benzoylamino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, inhibiting or activating their functions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride
3-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride
5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Uniqueness: 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the ethoxy group and the positioning of the benzoylamino group contribute to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-benzamido-2-ethoxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-21-13-9-8-12(10-14(13)22(16,19)20)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLBVVVEBZTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234007 | |
Record name | 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-58-6 | |
Record name | 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzoylamino)-2-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.